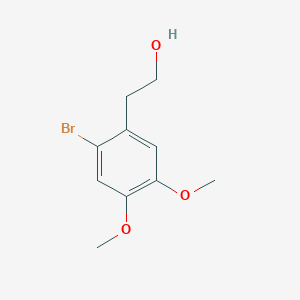

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Bromo-4,5-dimethoxyphenyl)ethanol”, also known as “2-Bromo-4,5-dimethoxybenzyl alcohol”, is a chemical compound with the molecular formula C9H11BrO3 . It is a white to pink-purple crystalline powder . It is insoluble in water and hexane, but soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol, and toluene .

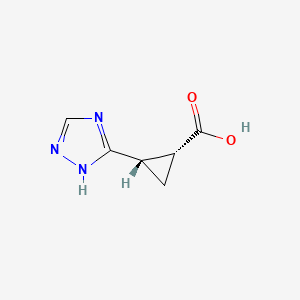

Molecular Structure Analysis

The molecular structure of “2-(2-Bromo-4,5-dimethoxyphenyl)ethanol” consists of a phenyl ring substituted with two methoxy groups, a bromine atom, and an ethanol group . The IUPAC name for this compound is (2-bromo-4,5-dimethoxyphenyl)methanol .Physical And Chemical Properties Analysis

“2-(2-Bromo-4,5-dimethoxyphenyl)ethanol” has a molecular weight of 247.088 g/mol . It has a melting point range of 95.0°C to 100.0°C . As mentioned earlier, it is insoluble in water and hexane, but soluble in several organic solvents .Scientific Research Applications

Metabolic Pathways

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol, a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied for its metabolic pathways in various species, including humans. Oxidative deamination results in the formation of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol and related compounds. This research provides insights into the metabolism and possible toxic effects of 2C-B and its derivatives, highlighting interspecies differences in metabolism (Carmo et al., 2005).

Urinary Metabolites in Rats

The in vivo metabolism of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol in rats has been extensively studied. Various metabolites of 2C-B were identified in rat urine, suggesting multiple metabolic pathways. These findings are crucial for understanding the biotransformation of this compound in mammalian systems (Kanamori et al., 2002).

Oxidation in Lignin Model Compounds

Studies on 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound related to 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol, have revealed the kinetics of oxidation by chlorine dioxide. This research provides valuable insights into the oxidative and chlorination reactions of lignin model compounds, crucial for understanding the environmental impact of elemental chlorine-free bleaching in pulp processing (Nie et al., 2014).

Synthesis and Reaction Studies

Research on the synthesis and reactions of compounds related to 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol includes studies on various bromophenols and their inhibitory properties. This research contributes to the development of novel inhibitors for therapeutic applications in diseases like glaucoma and osteoporosis (Balaydın et al., 2012).

Acidolysis of Lignin Model Compounds

The acidolysis of non-phenolic C6-C2-type model compounds, including those similar to 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol, has been explored. This study sheds light on the reaction mechanisms involved in the cleavage of β-O-4 bonds during the acidolysis of lignin, relevant for understanding the chemical processing of lignin in various industrial applications (Yokoyama & Matsumoto, 2010).

Safety and Hazards

properties

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYZFKWLASANKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCO)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole](/img/structure/B2856039.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2856040.png)

![3-(3-ethoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2856046.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2856048.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2856057.png)